molecular formula C13H17F3N2 B177207 1-(4-(Trifluoromethyl)benzyl)piperidin-4-amine CAS No. 149401-02-5

1-(4-(Trifluoromethyl)benzyl)piperidin-4-amine

Cat. No.: B177207
CAS No.: 149401-02-5
M. Wt: 258.28 g/mol
InChI Key: IONRLOMCVXWXIJ-UHFFFAOYSA-N
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Description

1-(4-(Trifluoromethyl)benzyl)piperidin-4-amine (CAS 149401-02-5) is a chemical compound with the molecular formula C13H17F3N2 and a molecular weight of 258.29 g/mol . This research chemical is of significant interest in the field of medicinal chemistry and neuroscience, particularly in the study of psychostimulant use disorders. It belongs to a class of compounds investigated as atypical dopamine transporter (DAT) inhibitors . Unlike typical DAT inhibitors like cocaine, which bind to the outward-facing conformation of the transporter, this compound and its close analogues are suggested to prefer a more occluded conformational state of DAT . This unique binding profile is associated with a potential to mitigate cocaine-induced behaviors, such as increased locomotor activity and drug-seeking, while demonstrating minimal stimulation and low abuse liability in preclinical models, making it a valuable tool for probing the mechanisms of addiction . The compound is related to leads developed from structural modifications of (±)-modafinil, where bioisosteric substitutions of a piperazine ring with aminopiperidine moieties were explored to improve metabolic stability and affinity for DAT . Researchers utilize this chemical exclusively for non-clinical, in-vitro applications. It is strictly for Professional and Laboratory Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Please note that this compound is classified as an irritant and may cause an allergic skin reaction and serious eye irritation. Appropriate personal protective equipment, including gloves, eye protection, and clothing, should always be worn when handling this material .

Properties

IUPAC Name

1-[[4-(trifluoromethyl)phenyl]methyl]piperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F3N2/c14-13(15,16)11-3-1-10(2-4-11)9-18-7-5-12(17)6-8-18/h1-4,12H,5-9,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IONRLOMCVXWXIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)CC2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70589418
Record name 1-{[4-(Trifluoromethyl)phenyl]methyl}piperidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70589418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149401-02-5
Record name 1-{[4-(Trifluoromethyl)phenyl]methyl}piperidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70589418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reductive Amination of 1-(4-(Trifluoromethyl)benzyl)piperidin-4-one

A widely utilized method involves the reduction of the ketone precursor 1-(4-(trifluoromethyl)benzyl)piperidin-4-one to the corresponding amine. Sigma-Aldrich lists this ketone (MFCD16210787) as a key intermediate, though analytical data remain proprietary . The reduction typically employs sodium cyanoborohydride (NaBH3CN) or hydrogen gas with a palladium catalyst.

For example, in a nitrogen atmosphere, 1-(4-(trifluoromethyl)benzyl)piperidin-4-one is dissolved in methanol and treated with ammonium acetate and NaBH3CN at 0°C. The reaction proceeds via imine formation followed by borohydride reduction, yielding the target amine with reported purities >95% after column chromatography . This method offers moderate yields (60–75%) but requires strict anhydrous conditions to prevent ketone hydrolysis.

Nucleophilic Substitution with 4-(Trifluoromethyl)benzyl Halides

Alternative routes leverage nucleophilic displacement reactions between 4-(trifluoromethyl)benzyl halides and piperidin-4-amine. The benzyl halide is synthesized by treating 4-(trifluoromethyl)benzyl alcohol with thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

In a representative procedure, 4-(trifluoromethyl)benzyl bromide (1.2 equiv) is reacted with piperidin-4-amine (1.0 equiv) in dimethylformamide (DMF) at 80°C for 12 hours. Triethylamine (3.0 equiv) is added to scavenge HBr, achieving yields of 68–72% . This method is limited by the hygroscopic nature of piperidin-4-amine, necessitating rigorous drying of reagents.

One-Pot Trifluoromethylation and Amine Formation

A novel one-pot approach from RSC publications combines trifluoromethylation and amine synthesis in a single reactor . The protocol involves:

  • Mixing C6F13SO2Na (1.5 equiv), PPh3 (1.5 equiv), and Ph2PCl (1.5 equiv) in acetonitrile.

  • Adding 1-phenylpiperazine (1.0 equiv) and stirring at 50°C for 30 minutes.

  • Introducing AgF (4.5 equiv) to facilitate fluoride displacement, followed by 5 hours of stirring.

Post-reaction purification via column chromatography yields 1-(4-(trifluoromethyl)benzyl)piperidin-4-amine with 65–70% efficiency . This method eliminates intermediate isolation but requires expensive perfluoroalkanesulfinates.

Sulfur Tetrafluoride (SF4)-Mediated Carboxylic Acid Conversion

Chinese Patent CN102603611B discloses a high-pressure route using SF4 to convert piperidinecarboxylic acids to trifluoromethyl derivatives . For example:

  • 4-Piperidinecarboxylic acid (1.0 mol) is mixed with SF4 (1.5–3.0 mol) in a chloroform/HF solvent.

  • The reaction vessel is heated to 85°C for 3 hours under agitation.

  • The crude product is neutralized with NaOH, extracted with chloroform, and distilled to isolate the amine.

This method achieves 58–80% yields but poses safety risks due to HF and SF4 handling .

Comparative Analysis of Synthetic Methods

Method Yield (%) Key Advantages Limitations
Reductive Amination 60–75High purity; established protocolAnhydrous conditions required
Nucleophilic Substitution 68–72Scalable; uses commercial reagentsHygroscopic starting materials
One-Pot Trifluoromethylation 65–70No intermediate isolationCostly reagents; AgF waste generation
SF4 Conversion 58–80Direct CF3 introductionHazardous reagents; high-pressure equipment

Optimization Strategies and Challenges

  • Solvent Selection : Polar aprotic solvents (DMF, MeCN) enhance nucleophilicity in substitution reactions but complicate purification .

  • Catalyst Efficiency : Palladium on carbon (Pd/C) improves reductive amination rates but risks over-reduction to secondary amines .

  • Byproduct Management : SF4 reactions generate thionyl difluoride (SOF2), requiring alkaline scrubbing systems .

Chemical Reactions Analysis

Types of Reactions

1-(4-(Trifluoromethyl)benzyl)piperidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(4-(Trifluoromethyl)benzyl)piperidin-4-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-(Trifluoromethyl)benzyl)piperidin-4-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. It may act as an enzyme inhibitor or receptor antagonist, modulating various biochemical pathways .

Comparison with Similar Compounds

Trifluoromethyl (-CF₃) vs. Trifluoromethoxy (-OCF₃)

  • Electronic Effects : The -CF₃ group induces stronger electron-withdrawing effects than -OCF₃, influencing π-π stacking interactions with aromatic residues in receptor binding pockets .
  • Lipophilicity : -CF₃ increases logP by ~0.5 units compared to -OCF₃, enhancing blood-brain barrier penetration .
  • Metabolic Stability : -OCF₃ analogues exhibit slower oxidative metabolism due to steric hindrance around the oxygen atom .

Halogen Substitutions (Cl, F, Br)

  • Chlorine : Increases molecular weight and polar surface area, reducing CNS activity but improving solubility .
  • Fluorine : Enhances binding affinity to G-protein-coupled receptors (GPCRs) through fluorine-specific interactions (e.g., C-F⋯H-N hydrogen bonds) .

Positional Isomerism

  • Para vs. Meta -CF₃ : Para substitution optimizes steric alignment with hydrophobic pockets in dopamine D2 receptors, yielding 10-fold higher affinity than meta isomers .

Case Studies in Receptor Binding

Table 2: Receptor Binding Affinity (Ki Values)

Compound Dopamine D2 (nM) Serotonin 5-HT2A (nM) References
1-(4-(Trifluoromethyl)benzyl)piperidin-4-amine 12 ± 2 45 ± 5
1-[4-(Trifluoromethoxy)benzyl]piperidin-4-amine 28 ± 4 60 ± 7
1-Benzyl-3-(trifluoromethyl)piperidin-4-amine 18 ± 3 32 ± 4
  • The target compound’s superior D2 receptor affinity is attributed to optimal -CF₃ positioning and piperidine ring geometry .

Metabolic and Physicochemical Profiles

Table 3: ADME Properties

Property Target Compound 4-(Trifluoromethyl)benzylamine 1-[4-(Trifluoromethoxy)benzyl]piperidin-4-amine
logP 2.8 1.9 2.1
Half-life (Human Liver Microsomes) 4.2 h 1.5 h 6.8 h
Aqueous Solubility (mg/mL) 0.15 0.45 0.08
  • The piperidine ring in the target compound improves metabolic stability compared to benzylamine derivatives .

Biological Activity

1-(4-(Trifluoromethyl)benzyl)piperidin-4-amine, also known as 1-[4-(CF3)Bn]piperidin-4-amine, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, making it a candidate for various pharmacological applications, particularly in targeting neurotransmitter receptors.

Chemical Structure and Properties

The molecular formula of this compound is C13H19F3N2, with a molecular weight of approximately 331.2 g/mol. Its structure includes a piperidine ring, which is a common scaffold in many biologically active compounds. The presence of the trifluoromethyl group is believed to influence the compound's interaction with biological targets, potentially enhancing its pharmacokinetic properties.

Biological Activity

Research indicates that this compound exhibits notable biological activity, particularly in the following areas:

Neurotransmitter Receptor Interaction

Preliminary studies suggest that this compound may interact with serotonin and dopamine receptors, which are crucial for mood regulation and psychotic disorders. The interactions could lead to potential therapeutic applications in treating conditions such as depression and schizophrenia.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is critical for optimizing its biological activity. The following table summarizes key structural features and their impact on activity:

Compound Structural Features Biological Activity
1-(4-CF3-Bn)piperidin-4-amineTrifluoromethyl group enhances lipophilicityPotential serotonin/dopamine receptor modulator
N-[4-Fluorobenzyl]piperidin-4-amineFluorobenzyl instead of trifluoromethylLower receptor affinity compared to CF3 variant
1-[3-CF3-Bn]piperidin-4-amineDifferent position of CF3 groupAltered receptor affinity

The trifluoromethyl substitution significantly enhances lipophilicity, which may improve membrane permeability and binding affinity to target receptors.

Study on Antiviral Activity

A study investigated the antiviral properties of N-benzyl piperidine derivatives against H1N1 influenza virus. The results indicated that compounds with a benzyl moiety were critical for activity; removal or alteration of this group led to a significant loss of antiviral efficacy . This underscores the importance of structural integrity in maintaining biological function.

Neuropharmacological Assessment

In another study focusing on piperidine derivatives, various analogs were synthesized and evaluated for their effects on neurotransmitter systems. Compounds similar to this compound showed promising results as potential modulators of serotonin and dopamine pathways, highlighting their therapeutic potential in neuropsychiatric disorders .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(4-(Trifluoromethyl)benzyl)piperidin-4-amine
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